molecular formula C20H13Cl2F3N2O2 B2592071 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338967-24-1

6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2592071
CAS No.: 338967-24-1
M. Wt: 441.23
InChI Key: SGFPPAUJSVTUQR-LUOAPIJWSA-N
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Description

6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl, phenoxy, nicotinaldehyde, and dichlorobenzyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine under controlled conditions to form the oxime derivative . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the original ones.

Scientific Research Applications

6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde: Shares a similar core structure but lacks the oxime and dichlorobenzyl groups.

    2-[3-(trifluoromethyl)phenoxy]nicotinic acid: Another related compound with a carboxylic acid group instead of the aldehyde and oxime functionalities.

Uniqueness

6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O2/c21-16-6-5-14(18(22)9-16)12-28-27-11-13-4-7-19(26-10-13)29-17-3-1-2-15(8-17)20(23,24)25/h1-11H,12H2/b27-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFPPAUJSVTUQR-LUOAPIJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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